3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile is a chemical compound with the molecular formula C16H13NO4S2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H13NO4S2 . The molecular weight is 347.41 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure and weight . Further details about its physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Pathways and Intermediates : The compound is involved in various synthesis pathways, particularly in the preparation of organic compounds. For instance, its derivatives, such as methyl (Z)‐3‐(phenylsulfonyl)prop‐2‐enoate, are used in sulfonation processes and as intermediates in organic syntheses (Hirst & Parsons, 2003). Similarly, 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles synthesized from methyl-phenylsulfones show potential in antiviral and anticancer compound development (López et al., 2017).
Enantiopure Precursors for Pharmaceuticals : Enantiomerically pure derivatives of the compound are used in pharmaceutical synthesis. For example, enantiopure (2S,3R)-3-phenylserines synthesized from similar compounds serve as precursors for antibiotics like thiamphenicol and florfenicol (Kaptein et al., 1998).
Thermodynamic Studies : Studies on the thermodynamic properties of methylsulfonyl and phenylsulfonyl derivatives provide insights into their steric characteristics and behavior in chemical reactions (Juaristi, Labastida, & Antúnez, 2000).
Biological and Medicinal Applications
Antimicrobial Activity : Some derivatives containing phenylsulfonyl groups have shown significant antimicrobial activities, indicating potential for developing new antibacterial and antifungal agents (Alsaedi, Farghaly, & Shaaban, 2019).
Bioassay Studies and Molecular Docking : Research involving bioassay studies and molecular docking of compounds containing methylsulfonyl phenyl groups has been conducted to understand their interaction with biological targets, such as enzymes (Al-Hourani et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-methylsulfonylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c1-22(18,19)14-9-7-13(8-10-14)11-16(12-17)23(20,21)15-5-3-2-4-6-15/h2-11H,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEAIMJHQIURJB-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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